molecular formula C7H12ClNO2 B2595019 (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride CAS No. 2170489-24-2

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride

Cat. No.: B2595019
CAS No.: 2170489-24-2
M. Wt: 177.63
InChI Key: HODLKSZWQIRKJQ-FTEHNKOGSA-N
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Description

(1S,5R)-3-methyl-3-azabicyclo[310]hexane-6-carboxylic acid;hydrochloride is a bicyclic compound featuring a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where nucleophiles such as alkyl halides can replace the hydrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated nitrogen derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the study of receptor-ligand interactions.

Medicine

Medically, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrogen atom within the bicyclic structure can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
  • Methyl (1S,2S,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride

Uniqueness

Compared to similar compounds, (1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c1-8-2-4-5(3-8)6(4)7(9)10;/h4-6H,2-3H2,1H3,(H,9,10);1H/t4-,5+,6?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODLKSZWQIRKJQ-FTEHNKOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2C(C1)C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2[C@H](C1)C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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